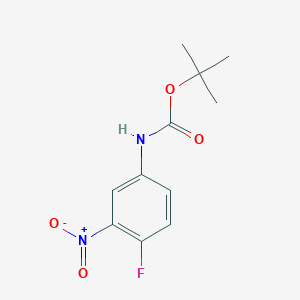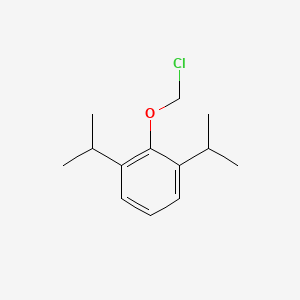
2-(Clorometil)-1-metil-5-nitro-1H-imidazol
Descripción general
Descripción
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position of the imidazole ring.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group, which can generate reactive nitrogen species.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
Target of Action
Related compounds such as zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been shown to target claudin (CLDN) 182 positive tumors .
Mode of Action
Similar chloromethyl compounds have been used in chemical warfare as tearing agents designed to cause temporary blindness . Another compound, 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate, has been shown to inhibit viral RNA polymerase .
Biochemical Pathways
Biochemical pathways generally provide an overview of the chemical reactions of cells in various species and organs . They can be classified into anabolic pathways (building polymers) and catabolic pathways (breaking down polymers into their monomers) .
Pharmacokinetics
Two-compartment pharmacokinetic models are often used to explain the absorption and disposition of drugs .
Result of Action
For example, Zolbetuximab has shown promise in the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-5-nitroimidazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-1H-imidazole.
Oxidation: Formation of 2-(chloromethyl)-1-carboxy-5-nitro-1H-imidazole.
Comparación Con Compuestos Similares
2-(Chloromethyl)-4-nitroimidazole: Similar structure but with the nitro group at the 4-position.
1-Methyl-5-nitroimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)-1-methyl-5-nitro-1H-imidazole: Similar but with a bromomethyl group instead of a chloromethyl group, which can affect reactivity and selectivity in chemical reactions.
Uniqueness: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is unique due to the combination of the chloromethyl and nitro groups, which confer distinct reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the nitro group provides potential antimicrobial properties.
Propiedades
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISGXFXQFGQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515767 | |
| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6905-07-3 | |
| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)







![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)


